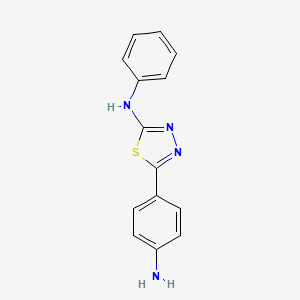

5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, also known as 5-APTD, is a small molecule compound used in a variety of scientific research applications. It is an aromatic amine that has been found to have a wide range of biochemical and physiological effects. The purpose of

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

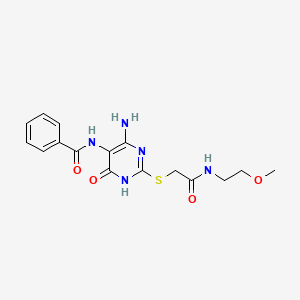

5-Phenyl-1,3,4-thiadiazole-2-amine, a compound closely related to 5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, has been synthesized through single-step reactions. This compound has been used to create a series of heterocyclic azodyes with potential biological activity. These dyes were characterized using various spectroscopic methods and were tested for biological activity, demonstrating the compound's utility in the synthesis of biologically active materials (Kumar et al., 2013).

Anticancer and Antitubercular Properties

Research has shown that novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines exhibit significant antitumor and antitubercular activities. These compounds were synthesized and tested against various cancer and normal human cell lines, as well as mycobacterium smegmatis MC155. Some derivatives demonstrated higher inhibitory activities against specific cell lines than control drugs like cisplatin, highlighting their potential in cancer and tuberculosis treatment (Sekhar et al., 2019).

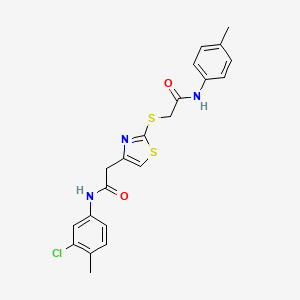

Metal Complex Synthesis

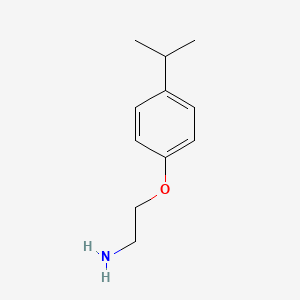

5-(4-Isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, a derivative of the compound , has been synthesized and used to create metal complexes with elements like Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These complexes were characterized by elemental analysis and spectroscopy, contributing to the field of coordination chemistry (Al-Amiery et al., 2009).

Quantum Chemical and Molecular Dynamics Studies

Thiadiazole derivatives have been studied using quantum chemical and molecular dynamics simulations to assess their corrosion inhibition performances for metals like iron. These studies provide insights into the molecular interactions and efficiencies of these compounds in protecting metals from corrosion, which is vital in material science and engineering (Kaya et al., 2016).

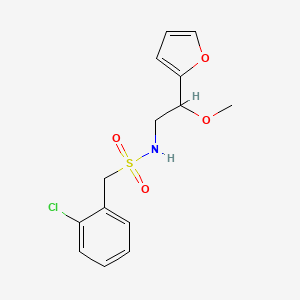

Corrosion Inhibition for Copper

Specific phenyl-substituted amino thiadiazoles, including derivatives of the subject compound, have been synthesized and tested as corrosion inhibitors for copper in acidic environments. The inhibition efficiency was assessed using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrating their potential in corrosion prevention (Tang et al., 2009).

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity . Therefore, it’s plausible that this compound might interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

Based on the antimicrobial activity of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their structure or function . This interaction could inhibit the growth of microbes, leading to their eventual death.

Biochemical Pathways

It’s reasonable to speculate that it might interfere with essential biochemical pathways in microbes, such as protein synthesis or cell wall synthesis, leading to their death .

Pharmacokinetics

Similar compounds are known to have good absorption and distribution profiles . The metabolism and excretion of this compound would likely depend on its chemical structure and the specific organism it is administered to.

Result of Action

Based on the antimicrobial activity of similar compounds, it can be hypothesized that it may lead to the death of microbes by disrupting their essential biochemical pathways .

Eigenschaften

IUPAC Name |

5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c15-11-8-6-10(7-9-11)13-17-18-14(19-13)16-12-4-2-1-3-5-12/h1-9H,15H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGBMOFHHUTWEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2409012.png)

![6-[[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2409013.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2409017.png)

![(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2409025.png)

![1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2409026.png)

![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2409030.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)